molecular formula C24H29ClN2O3S B289409 N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide

N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide

Cat. No.: B289409
M. Wt: 461 g/mol
InChI Key: QWJHMNPJVIHSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide is a complex organic compound with a unique structure that includes a morpholine ring, a benzothiophene core, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide typically involves multiple steps. One common approach is to start with the benzothiophene core, which is then functionalized with tert-butyl and morpholine groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases .

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and morpholine-containing molecules. Examples include:

  • N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide
  • N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide.

Uniqueness

What sets N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H29ClN2O3S

Molecular Weight

461 g/mol

IUPAC Name

N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C24H29ClN2O3S/c1-24(2,3)15-8-9-17-19(14-15)31-22(20(17)23(29)27-10-12-30-13-11-27)26-21(28)16-6-4-5-7-18(16)25/h4-7,15H,8-14H2,1-3H3,(H,26,28)

InChI Key

QWJHMNPJVIHSLZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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